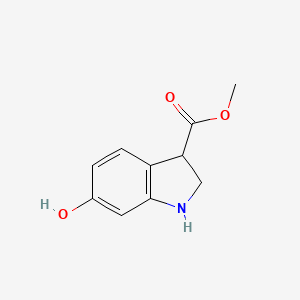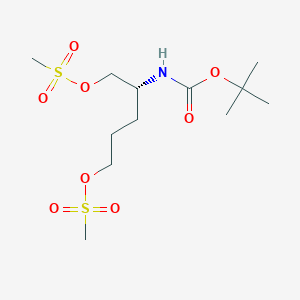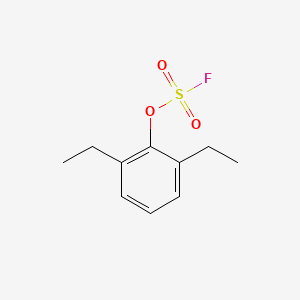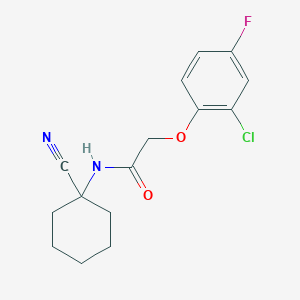
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6'-((2-(dimethylamino)ethyl)azanediyl)dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is a complex organic compound with a unique structure that includes multiple methyl groups and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves several steps. One common method includes the esterification of 3,7,11,15-tetramethylhexadec-2-en-1-ol with hexanoic acid in the presence of a catalyst. The reaction conditions typically involve heating the reactants under reflux with a suitable solvent such as toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with cellular receptors or enzymes, modulating their activity. This compound may also integrate into lipid bilayers, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bis(3,7,11,15-tetramethylhexadec-2-en-1-yl) 6,6’-((2-(dimethylamino)ethyl)azanediyl)dihexanoate is unique due to its combination of a long aliphatic chain with multiple methyl groups and a dimethylaminoethyl group. This structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C56H108N2O4 |
|---|---|
Poids moléculaire |
873.5 g/mol |
Nom IUPAC |
[(E)-3,7,11,15-tetramethylhexadec-2-enyl] 6-[2-(dimethylamino)ethyl-[6-oxo-6-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]hexyl]amino]hexanoate |
InChI |
InChI=1S/C56H108N2O4/c1-47(2)25-19-27-49(5)29-21-31-51(7)33-23-35-53(9)39-45-61-55(59)37-15-13-17-41-58(44-43-57(11)12)42-18-14-16-38-56(60)62-46-40-54(10)36-24-34-52(8)32-22-30-50(6)28-20-26-48(3)4/h39-40,47-52H,13-38,41-46H2,1-12H3/b53-39+,54-40+ |
Clé InChI |
RUPZQVHVJLISFM-BIUUYSBESA-N |
SMILES isomérique |
CC(CCCC(CCCC(CCC/C(=C/COC(=O)CCCCCN(CCN(C)C)CCCCCC(=O)OC/C=C(/CCCC(CCCC(CCCC(C)C)C)C)\C)/C)C)C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CCCCCN(CCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)CCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


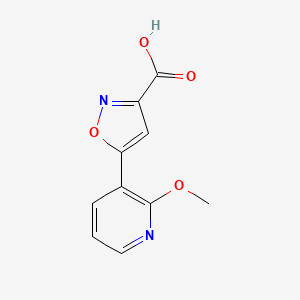

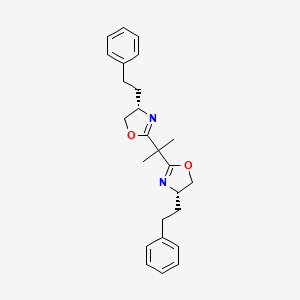
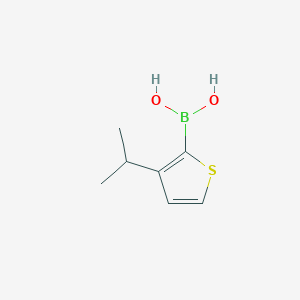
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)
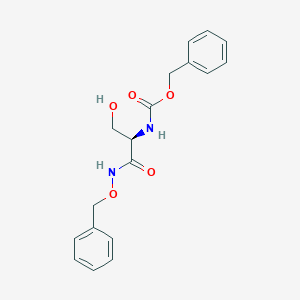

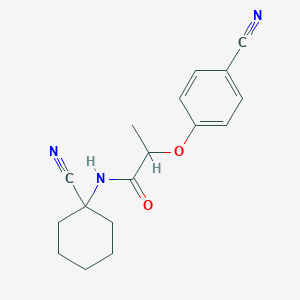
![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
